molecular formula C14H9N3O3 B11854957 3-(4-Nitrophenyl)quinazolin-4(3H)-one CAS No. 95202-41-8

3-(4-Nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B11854957
CAS No.: 95202-41-8
M. Wt: 267.24 g/mol
InChI Key: RMHYEHAOFXFUIY-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The presence of a nitrophenyl group in this compound enhances its potential for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)quinazolin-4(3H)-one typically involves the reaction of 4-nitroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring .

    Step 1: 4-nitroaniline is reacted with anthranilic acid in the presence of phosphorus oxychloride.

    Step 2: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinazoline derivatives with different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)quinazolin-4(3H)-one.

    Substitution: Various substituted quinazoline derivatives.

    Oxidation: Oxidized quinazoline derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Aminoquinazoline
  • 2-Phenylquinazoline
  • 4-Nitroquinazoline
  • Uniqueness:

    • The presence of the nitrophenyl group in 3-(4-Nitrophenyl)quinazolin-4(3H)-one enhances its reactivity and potential for various chemical modifications.
    • Its diverse biological activities make it a valuable compound for research in multiple fields.
  • Properties

    CAS No.

    95202-41-8

    Molecular Formula

    C14H9N3O3

    Molecular Weight

    267.24 g/mol

    IUPAC Name

    3-(4-nitrophenyl)quinazolin-4-one

    InChI

    InChI=1S/C14H9N3O3/c18-14-12-3-1-2-4-13(12)15-9-16(14)10-5-7-11(8-6-10)17(19)20/h1-9H

    InChI Key

    RMHYEHAOFXFUIY-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)[N+](=O)[O-]

    Origin of Product

    United States

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